molecular formula C12H24N4O2S B6976752 N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide

Cat. No.: B6976752
M. Wt: 288.41 g/mol
InChI Key: RBAISSMDRZZAPE-UHFFFAOYSA-N
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Description

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O2S/c1-9(2)6-12(4,8-13)15-19(17,18)11-7-16(5)14-10(11)3/h7,9,15H,6,8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAISSMDRZZAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(C)(CC(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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